molecular formula C19H14N3O2+ B11078450 1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium

1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium

Cat. No.: B11078450
M. Wt: 316.3 g/mol
InChI Key: YXZIDAJYRUUUFE-UHFFFAOYSA-N
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Description

    1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium: is a heterocyclic compound with an intriguing structure. It belongs to the quinoline family, which has been extensively studied due to its diverse biological activities.

  • The compound’s molecular formula is C17H11N3O2. Let’s explore its preparation methods and properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include nucleophiles and oxidants. Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry, this compound serves as a versatile building block for the synthesis of other quinoline derivatives.
    • In biology and medicine, researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
    • In industry, it may find applications in materials science or as a fluorescent probe.
  • Mechanism of Action

    • The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of the methyl group, nitro group, and quinoline scaffold sets this compound apart.
    • Researchers often compare it to related quinolines to understand its distinct properties.

    Properties

    Molecular Formula

    C19H14N3O2+

    Molecular Weight

    316.3 g/mol

    IUPAC Name

    2-(1-methylquinolin-1-ium-3-yl)-8-nitroquinoline

    InChI

    InChI=1S/C19H14N3O2/c1-21-12-15(11-14-5-2-3-7-17(14)21)16-10-9-13-6-4-8-18(22(23)24)19(13)20-16/h2-12H,1H3/q+1

    InChI Key

    YXZIDAJYRUUUFE-UHFFFAOYSA-N

    Canonical SMILES

    C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3

    Origin of Product

    United States

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